6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione
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Overview
Description
6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione typically involves multiple steps. One common approach includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxo groups: Oxidation reactions are employed to introduce the oxo groups at specific positions on the core structure.
Formation of the carbaldehyde group: This step involves the selective introduction of the aldehyde group at the desired position.
Oxime formation: The final step involves the reaction of the carbaldehyde with 2,4-dichlorobenzyl hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target molecules, while the oxo groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13Cl2N3O5 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
6-[(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-20-14(23)12-13(22)11(26-15(12)21(2)16(20)24)6-19-25-7-8-3-4-9(17)5-10(8)18/h3-6,11H,7H2,1-2H3 |
InChI Key |
SYBKLWHLMMBUGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)C(O2)C=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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